molecular formula C22H16N4 B11026180 4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

Cat. No.: B11026180
M. Wt: 336.4 g/mol
InChI Key: XMGNGYDKFKCKCU-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyl group, a phenyl group, and an imidazo[1,5-b]pyridazine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-b]pyridazine core.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a substitution reaction, often using a naphthyl halide and a suitable base.

    Introduction of the Phenyl Group: The phenyl group is introduced through a similar substitution reaction, using a phenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities with 4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine.

    Imidazo[1,5-b]pyridazines: Other imidazo[1,5-b]pyridazine derivatives with different substituents may exhibit similar chemical properties and biological activities.

Uniqueness

This compound is unique due to its specific combination of a naphthyl group, a phenyl group, and an imidazo[1,5-b]pyridazine core

Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

4-naphthalen-2-yl-5-phenylimidazo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C22H16N4/c23-22-25-20(16-7-2-1-3-8-16)21-19(12-13-24-26(21)22)18-11-10-15-6-4-5-9-17(15)14-18/h1-14H,(H2,23,25)

InChI Key

XMGNGYDKFKCKCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=NN3C(=N2)N)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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